molecular formula C23H13F3N4O4 B10836217 Quinoline carboxamide derivative 3

Quinoline carboxamide derivative 3

Cat. No.: B10836217
M. Wt: 466.4 g/mol
InChI Key: OGCHQJNHUGTSIR-UHFFFAOYSA-N
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Description

Quinoline carboxamide derivative 3 is a compound belonging to the quinoline family, which is known for its diverse biological activities. Quinoline derivatives have been extensively studied for their potential therapeutic applications, including anti-cancer, anti-inflammatory, and anti-microbial properties . This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and biological activity.

Chemical Reactions Analysis

Types of Reactions

Quinoline carboxamide derivative 3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include 1-hydroxybenzotriazole (HOBt), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl), and tetraalkylthiuram disulfides . These reagents facilitate the formation of the carboxamide group and other functional modifications.

Major Products Formed

The major products formed from the reactions of this compound include various substituted quinoline derivatives with enhanced biological activity . These products are often tested for their potential therapeutic applications.

Properties

Molecular Formula

C23H13F3N4O4

Molecular Weight

466.4 g/mol

IUPAC Name

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenyl-6-(trifluoromethoxy)quinoline-4-carboxamide

InChI

InChI=1S/C23H13F3N4O4/c24-23(25,26)34-14-8-9-17-15(11-14)16(12-18(27-17)13-5-2-1-3-6-13)20(31)28-22-30-29-21(33-22)19-7-4-10-32-19/h1-12H,(H,28,30,31)

InChI Key

OGCHQJNHUGTSIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)OC(F)(F)F)C(=C2)C(=O)NC4=NN=C(O4)C5=CC=CO5

Origin of Product

United States

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